2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide
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Overview
Description
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group, a propylsulfamoyl group, and a cyclohexylacetamide moiety. It is used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrophenol with propylamine to form 2-chloro-4-(propylamino)phenol. This intermediate is then sulfonated using chlorosulfonic acid to yield 2-chloro-4-(propylsulfamoyl)phenol. The final step involves the reaction of this intermediate with N-cyclohexylacetamide under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. Additionally, the phenoxy group may facilitate binding to specific receptors or other biomolecules, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-phenylacetamide: This compound has a similar structure but with a phenyl group instead of a cyclohexyl group.
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide: This derivative contains a furan-2-ylmethyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of 2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexyl group provides steric bulk, potentially enhancing the compound’s stability and binding affinity to certain targets. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[2-chloro-4-(propylsulfamoyl)phenoxy]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-2-10-19-25(22,23)14-8-9-16(15(18)11-14)24-12-17(21)20-13-6-4-3-5-7-13/h8-9,11,13,19H,2-7,10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMGRMNWDHHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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